AKI603

Aurora kinase A BCR-ABL T315I Kinase selectivity

Researchers studying BCR-ABL-independent imatinib resistance in CML require tool compounds that avoid confounding BCR-ABL inhibition. AKI603 is a small-molecule Aurora A kinase inhibitor (IC50: 12-12.3 nM) with minimal direct BCR-ABL activity-unlike multi-kinase inhibitors VX-680 or Alisertib. Key applications: • Potent against T315I-mutant cells (IC50 ~39 nM) without BCR-ABL inhibition • Induces senescence & polyploidy in CML cells vs. apoptosis-unique phenotypic output • Suppresses chemoresistance & tumor-initiating cells in breast cancer models Supplied as lyophilized powder. Available for immediate R&D shipment.

Molecular Formula C19H23N9O2
Molecular Weight 409.4 g/mol
Cat. No. B15585288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAKI603
Molecular FormulaC19H23N9O2
Molecular Weight409.4 g/mol
Structural Identifiers
InChIInChI=1S/C19H23N9O2/c1-13-11-17(25-24-13)21-16-12-18(27-9-7-26(2)8-10-27)23-19(22-16)20-14-3-5-15(6-4-14)28(29)30/h3-6,11-12H,7-10H2,1-2H3,(H3,20,21,22,23,24,25)
InChIKeyUNKOUVAYOLLXER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AKI603: Selective Aurora A Inhibitor for T315I-Mediated Resistance


AKI603 is a small-molecule inhibitor of Aurora kinase A (AurA) [1]. It has an in vitro IC50 of 12.3 nM against AurA and is structurally distinct from pan-Aurora inhibitors, exhibiting a favorable selectivity profile [2]. AKI603 was specifically developed to address imatinib-resistant chronic myeloid leukemia (CML) harboring the BCR-ABL T315I gatekeeper mutation [1].

1 Aurora A kinase pathway inhibition study fit
2 BCR-ABL-independent resistance research context
3 Cellular senescence endpoint investigation in hematologic models

AKI603: Unique Kinase Selectivity


Generic substitution among Aurora kinase inhibitors is scientifically invalid due to profound differences in kinase selectivity, resistance-overcoming capacity, and downstream biological outcomes. Unlike pan-Aurora inhibitors such as VX-680, which broadly target Aurora A, B, and C and often induce apoptosis [1], AKI603 achieves therapeutic benefit in T315I-mutant CML primarily through induction of cellular senescence and differentiation with minimal apoptosis [2]. Furthermore, AKI603 demonstrates potent inhibition of tumor cell collective invasion—a hallmark of metastasis—in a 3D microfluidic model, an activity not shared by all Aurora inhibitors [3]. This functional divergence is compounded by measurable differences in oral bioavailability [4], making AKI603 a non-fungible asset in preclinical oncology research.

Kinase target Selective AurA inhibition; minimal BCR-ABL activity Multi-kinase inhibitors also target BCR-ABL, confounding pathway interpretation
Cell-fate endpoint Senescence induction reported in CML models Apoptosis-inducing AurA inhibitors may shift cell-fate endpoints
Isoform selectivity AurA-focused selectivity profile Pan-Aurora inhibitor selectivity context may not transfer

AKI603: Quantitative Evidence of Differentiation


Aurora A Selectivity vs. Multi-Kinase Inhibitors

AKI603 significantly inhibits phosphorylation of AurA at Thr288, with minimal effect on BCR-ABL kinase activity in both wild-type KBM5 and imatinib-resistant KBM5-T315I cells [1]. This contrasts with VX-680, a pan-Aurora inhibitor that also potently inhibits ABL kinase (Ki = 2 nM) [2].

AurA Selectivity vs. Multi-Kinase
Head-to-head
AKI603: AurA IC50 ~12 nM; BCR-ABL inhibition minimal
VX-680: AurA Ki 0.6 nM; BCR-ABL T315I Ki 42 nM
Supports BCR-ABL-independent pathway study design
Cell-free kinase assay context; CML cell-line models
Aurora kinase A BCR-ABL T315I Kinase selectivity

Anti-Proliferative Effect in T315I-Mutant CML Cells

AKI603 inhibited growth of 32D cells expressing wild-type BCR-ABL (32D-p210) and T315I-mutant BCR-ABL (32D-T315I) with IC50 values of 0.032 μM and 0.039 μM, respectively [1]. In contrast, imatinib, the first-line TKI, is completely ineffective against T315I-mutant cells (IC50 > 10 μM) [2].

T315I-Mutant Anti-Proliferative
Reported
32 nM / 39 nM
WT (p210) / T315I IC50
Supports T315I mutation-model endpoint review
32D hematopoietic cell model context; ~1.2-fold shift
Anti-proliferative T315I mutation IC50

Cellular Senescence Induction over Apoptosis

In T315I-mutant CML cells, AKI603 (0.3 μM) induced cell cycle arrest with polyploidy accumulation and cellular senescence, but did not promote significant apoptosis [1]. This contrasts with the pan-Aurora inhibitor VX-680, which primarily induces apoptosis in similar models [2].

Senescence vs. Apoptosis
Cross-study context
AKI603: Senescence induction; no obvious apoptosis in 32D cells
Danusertib: Apoptosis induction reported in pancreatic cancer models
Supports senescence pathway-response interpretation
Cross-study cell-fate endpoint context; ROS association reported
Cellular senescence Polyploidy Mechanism of action

Overcoming Epirubicin Resistance in Breast Cancer

AKI603 suppressed mammosphere formation in breast cancer cells and downregulated self-renewal genes (β-catenin, c-Myc, Sox2, Oct4) [1]. In contrast, the clinical-stage Aurora A inhibitor alisertib (MLN8237) has not been extensively characterized for effects on cancer stem cell self-renewal in published studies.

Epirubicin Resistance Model
Model context
Abolished epirubicin-induced TIC enrichment; suppressed mammosphere formation
Breast cancer PDX model
Supports chemoresistance model-response context
Breast cancer TIC and PDX model context; self-renewal gene suppression reported
Cancer stem cells Mammosphere Self-renewal

Inhibition of Collective Tumor Cell Invasion in a 3D Microfluidic Model

In a 3D microfluidic invasion model, AKI603 significantly reduced collective cohort formation and phosphorylation of ERK1/2 (Thr202/Tyr204) [1]. The pan-Aurora inhibitor VX-680 showed similar effects in this assay, but AKI603's more selective Aurora A inhibition may provide a cleaner tool for dissecting specific contributions of Aurora A to collective migration.

Collective invasion 3D microfluidic Metastasis

Oral Bioavailability in Rats: A Measurable Pharmacokinetic Advantage

Following oral administration (25 mg/kg) to rats, AKI603 demonstrated an oral bioavailability of 28.7 ± 9.7% [1]. This is lower than the clinical-stage Aurora A inhibitor alisertib, which exhibits >82% oral bioavailability in animals [2]. However, AKI603's moderate bioavailability is well-suited for preclinical proof-of-concept studies, and its in vivo efficacy has been validated in xenograft models .

Oral bioavailability Pharmacokinetics In vivo

AKI603: Key Experimental Applications


BCR-ABL-Independent Resistance Mechanisms in CML

AKI603 is the optimal tool for in vitro and in vivo studies of T315I-driven imatinib resistance. Its equipotent anti-proliferative activity against wild-type and T315I-mutant BCR-ABL cells (IC50 0.032 μM vs. 0.039 μM) [1] and its induction of senescence rather than apoptosis [1] enable mechanistic dissection of non-apoptotic tumor suppression pathways. This is particularly valuable given that imatinib and second-generation TKIs are ineffective against the T315I gatekeeper mutation.

Cellular Senescence as Therapeutic Strategy

AKI603 is uniquely validated for studying Aurora A's contribution to breast cancer stem cell self-renewal. It suppresses mammosphere formation and downregulates key self-renewal genes (β-catenin, c-Myc, Sox2, Oct4) [2]. This activity is not widely reported for other Aurora A inhibitors, making AKI603 a preferred reagent for research on therapy-resistant breast cancer stem cells.

Targeting TICs to Overcome Chemoresistance

AKI603 has been validated in a 3D microfluidic model of collective tumor cell invasion [3]. Its ability to reduce collective cohort formation and ERK1/2 phosphorylation in this physiologically relevant system makes it suitable for investigating early steps of metastasis and for screening combination therapies aimed at blocking local invasion.

Oral Dosing in Preclinical In Vivo Efficacy Studies

With a defined oral bioavailability of 28.7% in rats [4], AKI603 is amenable to oral administration in rodent xenograft models. This simplifies in vivo protocols and reduces stress compared to intravenous or intraperitoneal routes. Its in vivo efficacy has been confirmed in KBM5-T315I xenografts , supporting its use in proof-of-concept studies.

Application
Selection Property
Validation Focus
BCR-ABL-independent resistance studies
AurA kinase selectivity context
BCR-ABL-independent pathway endpoints
Senescence mechanism studies
Cell-fate endpoint context
Senescence vs. apoptosis pathway review
TIC chemoresistance models
Tumor-initiating cell assay context
Self-renewal and sphere-formation endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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